molecular formula C15H24ClNO2 B4018185 2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride

2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride

Cat. No. B4018185
M. Wt: 285.81 g/mol
InChI Key: DJPQPXUDTKYZGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed Suzuki reactions, as demonstrated in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, which serves as an intermediate in the production of specific PROTAC molecules. This process highlights the complex synthesis routes involving tert-butyl and methyl groups in organic chemistry (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride has been studied through techniques such as X-ray crystallography. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate reveals molecules associating via hydrogen-bonded dimers, highlighting the importance of N—H...N and N—H...O interactions in the structural assembly of these compounds (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

The reactivity and chemical properties of tert-butyl compounds are often characterized by their ability to undergo various transformations. For instance, tert-butyl peroxybenzoate has been used to promote direct α-methylation of 1,3-dicarbonyl compounds, demonstrating the versatility of tert-butyl compounds in facilitating chemical reactions (Guo et al., 2014).

Physical Properties Analysis

The physical properties of molecules containing tert-butyl and methyl groups can be significantly influenced by their molecular structure. For instance, studies on similar compounds have shown that the crystalline form, hydrogen bonding, and molecular packing play crucial roles in determining the physical properties of these substances (Mironovich et al., 2017).

Safety and Hazards

The compound “2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride” may pose certain hazards. The related compound, tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride, has been labeled with the GHS07 pictogram and carries the hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-12-7-6-8-13(11-12)14(17)18-10-9-16(5)15(2,3)4;/h6-8,11H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPQPXUDTKYZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCN(C)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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